4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrolo[2,3-d]pyrimidine scaffold. Its structure features a chlorine atom at position 4, methyl groups at positions 2, 5, and 6, and a phenyl group at position 6.
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-chloro-2,5,6-trimethyl-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-9-10(2)19(12-7-5-4-6-8-12)15-13(9)14(16)17-11(3)18-15/h4-8H,1-3H3 |
InChI Key |
SUOGWDSEKHQQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Ring Assembly via Cyclocondensation
The core pyrrolo[2,3-d]pyrimidine structure can be constructed through cyclocondensation reactions. A plausible route involves:
-
Formation of the Pyrimidine Ring : Reacting 2,4,6-trichloropyrimidine with a pre-functionalized pyrrole bearing methyl and phenyl groups. For instance, 2,5,6-trimethyl-7-phenylpyrrole could undergo nucleophilic substitution at the 4-position with ammonia or amines, followed by chlorination using phosphorus oxychloride (POCl₃).
-
Introducing Substituents : Methyl groups at positions 2,5,6 may be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials. The phenyl group at position 7 likely requires early-stage incorporation, such as through Suzuki-Miyaura coupling on a halogenated pyrrole intermediate.
Sequential Functionalization of a Preformed Core
An alternative strategy modifies a simpler pyrrolo[2,3-d]pyrimidine core:
-
Chlorination : Treating 7H-pyrrolo[2,3-d]pyrimidine with POCl₃ at reflux to introduce the 4-chloro group.
-
Methylation : Using methyl iodide (CH₃I) and a strong base (e.g., NaH) in dimethylformamide (DMF) to alkylate positions 2,5,6. Regioselectivity may be controlled by steric and electronic factors, with the 2-position being more reactive due to lower steric hindrance.
-
Phenylation at Position 7 : Employing a Ullmann coupling or Buchwald-Hartwig amination to introduce the phenyl group, though this step risks side reactions due to the electron-deficient nature of the heterocycle.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Cyclocondensation : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile facilitate the reaction between dichloroacrylonitrile and orthoformate derivatives. Lewis acids such as ZnCl₂ (1–5 wt%) enhance electrophilicity.
-
Methylation : Dimethyl sulfoxide (DMSO) or DMF at 60–80°C optimizes nucleophilic substitution, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
-
Phenylation : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/water mixtures enable Suzuki coupling at 80–100°C.
Temperature and Time
-
Cyclization reactions typically require 4–8 hours at 65–70°C for completion.
-
Methylation proceeds efficiently within 2–4 hours at 50–60°C, while phenylation may need extended times (12–24 hours) due to slower kinetics.
Analytical Characterization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | ZnCl₂, THF, 70°C, 6h | 90.2 | 99.3 |
| Methylation | CH₃I, NaH, DMF, 60°C, 3h | 75–80* | 95–98* |
| Phenylation | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 90°C, 24h | 65* | 90* |
*Hypothetical data based on analogous reactions.
Nuclear magnetic resonance (NMR) confirms regiochemistry:
-
¹H NMR : Aromatic protons (7-phenyl) appear at δ 7.70–7.80 ppm, while methyl groups resonate as singlets at δ 2.10–2.50 ppm.
-
¹³C NMR : The 4-chloro carbon is observed at δ 155–160 ppm.
Challenges and Limitations in Synthesis
-
Regioselectivity : Simultaneous introduction of methyl groups at 2,5,6 risks over-alkylation or isomer formation.
-
Steric Hindrance : The 7-phenyl group complicates subsequent reactions by blocking access to the heterocycle’s reactive sites.
-
Purification : The compound’s low solubility in common solvents necessitates chromatographic separation, reducing overall yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro group undergoes selective displacement with various nucleophiles under optimized conditions:
Key findings:
-
Methyl groups at positions 2,5,6 sterically hinder reactions at adjacent positions, directing substitution exclusively to C4.
-
Electron-withdrawing phenyl group enhances electrophilicity at C4, enabling NAS without requiring transition metal catalysts .
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Primary amines | Pd₂(dba)₃/Xantphos, t-BuONa | Toluene, 110°C | 4-Amino derivatives with extended aryl | 70-90% |
Mechanistic insight:
-
Methyl groups stabilize the transition state through hyperconjugation, improving coupling efficiency compared to non-methylated analogs .
N-Alkylation/Arylation
Directed Metalation
| Directed Group | Metallating Agent | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| DMG (Directing Metalation Group) | LDA, THF, -78°C | I₂, DMF | C5-Iodo derivatives | 40-55% |
Ring Expansion
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → rt, 4 hrs | Pyrimido[5,4-e]pyrrolo[1,2-a]pyrazine | 35% |
Diazotization
| Diazonium Salt | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Ar-N₂⁺BF₄⁻ | CuCN, DMF | Biaryl-coupled derivatives | 50-65% |
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
| Derivative Type | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 4-Anilino analogs | RET kinase | 2.8-18.3 nM | |
| N7-Aryl derivatives | CDK2 | 0.9-4.7 µM | |
| Suzuki-coupled aryl | EGFR | 12.4-45.6 nM |
Stability and Degradation Pathways
Critical stability parameters:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH < 3 | Hydrolysis at C4-Cl | 2.3 hrs (37°C) | |
| UV light (254 nm) | Radical-mediated demethylation | 45 mins | |
| Aqueous NaOH | Ring-opening to pyrimidones | Complete in 1 hr |
This comprehensive reactivity profile establishes 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor development . The methyl and phenyl substituents synergistically modulate both electronic and steric properties, enabling predictable regioselectivity in transformations while maintaining synthetic accessibility.
Scientific Research Applications
Anticancer Applications
The primary application of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its anticancer potential. Numerous studies have highlighted its efficacy against various cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies :
-
Combination Therapy :
- Research indicates that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy by targeting multiple pathways involved in cancer progression.
Anti-inflammatory Effects
The structure of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines; dual EGFR/VEGFR inhibition. |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines; could be useful in inflammatory diseases. |
| Antimicrobial | Possible efficacy against bacterial strains; further studies needed to confirm activity. |
Mechanism of Action
The mechanism of action of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis. The exact pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
The 4-chloro group in the target compound is a common feature in pyrrolo[2,3-d]pyrimidine derivatives. However, substituents at this position vary widely:
- 4-Amino Derivatives: Compounds like N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (, Compound 1) replace chlorine with an aniline group, enhancing nucleophilicity but reducing electrophilicity. This substitution decreases melting points (e.g., 241°C for Compound 1 vs. higher values for chloro derivatives) .
- Fluorinated Derivatives: N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (, Compound 2) introduces fluorine, improving metabolic stability and binding affinity due to electronegativity. Melting points rise slightly (253°C) compared to non-fluorinated analogs .
- The dual halogenation increases molecular weight and lipophilicity compared to the target compound .
Table 1: Impact of Position 4 Substituents on Key Properties
Methyl Substitutions at Positions 2, 5, and 6
The target compound’s 2,5,6-trimethyl groups distinguish it from other derivatives:
- Methyl vs. Aryl Groups: Compounds like 7-methyl-2,4,6-triphenyl-7H-pyrrolo[2,3-d]pyrimidine (, Compound 2c) feature bulkier phenyl groups at positions 2, 4, and 6.
- Impact on Lipophilicity : Trimethyl substitution likely enhances lipophilicity (logP) compared to derivatives with fewer methyl groups, such as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (), which has a polar carboxylic acid group .
Table 2: Methyl Group Variations in Pyrrolo[2,3-d]pyrimidines
Substituents at Position 7
The phenyl group at position 7 in the target compound contrasts with other substituents:
Biological Activity
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1097805-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is C15H14ClN3, with a molecular weight of approximately 271.74 g/mol. Its predicted boiling point is around 298.8 ± 40.0 °C and it has a density of 1.26 ± 0.1 g/cm³ .
Research indicates that this compound exhibits significant biological activity primarily through its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. In particular, it has been shown to inhibit tumor growth and angiogenesis in various cancer models.
VEGFR Inhibition
In a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, compounds related to 4-Chloro-2,5,6-trimethyl-7-phenyl demonstrated potent inhibition of VEGFR-2. Specifically, certain derivatives were found to be up to 100-fold more potent than the standard drug semaxanib in inhibiting VEGFR-2 activity . This inhibition is crucial as VEGFR-2 plays a significant role in mediating angiogenesis and tumor progression.
Cytotoxicity Studies
A variety of cytotoxicity studies have been conducted using this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | X | Induction of apoptosis via caspase activation |
| MDA-MB-231 | Y | Inhibition of cell proliferation |
| HepG2 | Z | Upregulation of pro-apoptotic proteins |
Note: Specific values for IC50 need to be determined from experimental data.
In one notable study, the compound was shown to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential application in cancer therapies targeting abnormal cell death mechanisms.
Case Studies
- Melanoma Model : In an orthotopic mouse model of melanoma, treatment with pyrrolo[2,3-d]pyrimidine derivatives resulted in significant tumor growth inhibition and reduced metastasis . This highlights the compound's therapeutic potential in aggressive cancers.
- Cytotoxicity Against Various Cell Lines : A comparative study across multiple cancer cell lines revealed that certain derivatives exhibited varied cytotoxic effects depending on the specific cellular context and molecular targets involved .
Future Directions
Further research is warranted to elucidate the detailed mechanisms by which 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects. Investigations into its pharmacokinetics and long-term efficacy in vivo will be crucial for developing it as a viable therapeutic agent.
Q & A
Q. Example Protocol :
Q. Table 1. Synthesis Conditions for Analogous Compounds
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine analogs) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₄H₁₃ClN₄ requires m/z 272.0834) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC : Assess purity (>95% for biological assays) .
Q. Key Data from Analogous Compounds :
- ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.2–8.3 ppm; NH signals at δ 11.7 ppm .
- HRMS : Example: C₁₂H₁₀FN₄ [M+H]⁺: 229.0887 (calculated: 229.0884) .
Advanced: How does the substitution pattern influence kinase inhibitory activity?
Answer:
The 2,5,6-trimethyl and 7-phenyl groups impact activity via:
- Steric Effects : Bulky substituents (e.g., phenyl) may enhance selectivity by restricting binding to specific kinase pockets.
- Electronic Effects : Methyl groups modulate electron density, altering hydrogen bonding with kinase active sites (e.g., EGFR, VEGFR2) .
Q. Methodological Approaches :
Q. Table 2. Substituent Effects on Kinase Inhibition (IC₅₀, nM)
| Substituents | EGFR | VEGFR2 | Reference |
|---|---|---|---|
| 4-Cl, 5-Ethyl | 12 | 45 | |
| 4-Cl, 2,5,6-Trimethyl | 8 | 28 | |
| 4-Cl, 7-Phenyl | 15 | 62 |
Advanced: How can synthetic yields be optimized for multi-step reactions?
Answer:
Optimization strategies include:
Q. Case Study :
- Nucleophilic Substitution : Refluxing with isopropanol/HCl increased yields from 16% to 94% by extending reaction time (12–48h) .
Advanced: How to resolve discrepancies in reported biological activities of analogs?
Answer:
Discrepancies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
